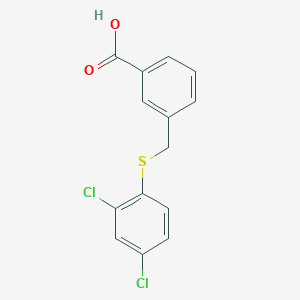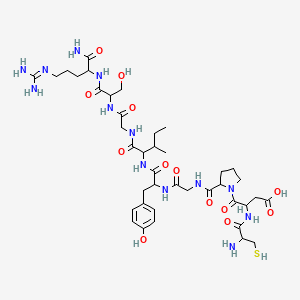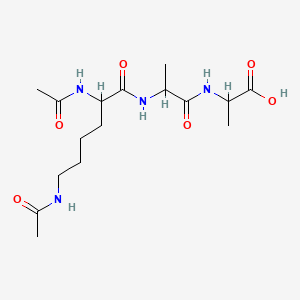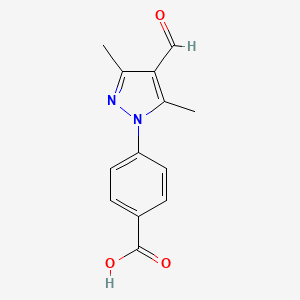
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is a chiral compound with a piperidine ring substituted with a phenyl group and a pyrrolidin-1-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Attachment of the Pyrrolidin-1-ylmethyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl halides and bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Applications De Recherche Scientifique
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Chemical Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of (2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-pyrrolidin-1-ylethoxy)phenyl]chroman-6-ol: This compound shares structural similarities but differs in its functional groups and biological activity.
N-aryl-pyrrolidin-2-ones: These compounds have a pyrrolidine ring and are used in similar research applications.
Uniqueness
(2R,3R)-3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine is unique due to its specific chiral centers and the combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H25ClN2 |
|---|---|
Poids moléculaire |
280.83 g/mol |
Nom IUPAC |
3-phenyl-2-(pyrrolidin-1-ylmethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H24N2.ClH/c1-2-7-14(8-3-1)15-9-6-10-17-16(15)13-18-11-4-5-12-18;/h1-3,7-8,15-17H,4-6,9-13H2;1H |
Clé InChI |
GOJLHNFXQHFHSU-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)CC2C(CCCN2)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[3-(4-Ethyl-phenyl)-propyl]-methyl-amine](/img/structure/B12117901.png)
![2-{5-[4-(Tert-butyl)phenyl]-4-(2-furylmethyl)-1,2,4-triazol-3-ylthio}acetamide](/img/structure/B12117903.png)


![6-Benzofuranamine, 2,3-dihydro-4-[(1-methylethyl)sulfonyl]-2-(trifluoromethyl)-](/img/structure/B12117929.png)
![Cycloheptyl{[4-ethoxy-2-methyl-5-(methylethyl)phenyl]sulfonyl}amine](/img/structure/B12117937.png)
![Benzonitrile, 4-[[4-amino-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B12117941.png)


